3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-12-7-4-8-13(17)11(12)9-14-18-15(20-19-14)10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIODTZYNSHHFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358029 | |
| Record name | 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6180-87-6 | |
| Record name | 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable precursor to form the desired oxadiazole ring. One common method involves the use of hydrazine derivatives and carboxylic acids under specific reaction conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds, including 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole, exhibit promising antimicrobial properties. Studies have shown that modifications to the oxadiazole ring can enhance activity against various bacterial strains. For instance, a study highlighted the synthesis of several oxadiazole derivatives that displayed significant antibacterial effects, suggesting potential for development as new antimicrobial agents .
Anticancer Properties
Oxadiazoles are known for their anticancer activities. The specific compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival and proliferation .
Material Science
Fluorescent Properties
The compound's unique structural features allow it to function as a fluorescent probe in various applications. Its fluorescence properties have been exploited in biological imaging and sensing technologies. Research has shown that oxadiazole derivatives can be used in the development of fluorescent sensors that detect metal ions or other environmental pollutants, thus contributing to environmental monitoring efforts .
Polymer Chemistry
In material science, this compound can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve the thermal properties of the resulting materials, making them suitable for high-performance applications such as coatings and electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS 1201-68-9) :
This analog replaces the 2-chloro-6-fluorobenzyl group with a simpler chloromethyl substituent. It has a lower molecular weight (194.62 g/mol) and a melting point of 64°C . The absence of fluorine and aromatic substitution reduces steric bulk and lipophilicity compared to the target compound.5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate (CAS 1351633-71-0) :
This derivative incorporates an azetidine ring and cyclopropyl group, increasing molecular weight (397.8 g/mol) and structural complexity . The azetidine moiety may enhance binding specificity to biological targets, while the oxalate salt improves solubility.
Key Structural Differences
Comparison with 1,3,4-Oxadiazole Isomers
1,3,4-Oxadiazoles differ in nitrogen positioning, altering electronic properties and biological activity:
- 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives: These compounds exhibit anti-breast cancer activity via estrogen receptor binding (PDB ID: 3ERT) .
Target Compound (1,2,4-Oxadiazole) :
The 1,2,4-isomer may display distinct binding modes due to altered dipole moments and hydrogen-bonding capacity. The benzyl group’s chloro and fluoro substituents could improve membrane permeability relative to nitro/bromo analogs.
Physicochemical Property Analysis
Available data for analogs suggest trends:
The fluorine atom in the target compound may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs.
Biological Activity
3-(2-Chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chloro and fluorine substituent on the benzyl moiety, which can enhance its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 290.72 g/mol. The structure features an oxadiazole ring that is known for its stability and ability to mimic various functional groups in biological systems.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study assessing various oxadiazoles, compounds similar to this compound demonstrated potent antibacterial and antifungal activities. For example, derivatives showed minimum inhibitory concentrations (MICs) ranging from 750 µg/mL against certain fungal pathogens .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial/Fungal |
| 3d | 750 | Antifungal |
| 3e | TBD | Antibacterial |
Antitumor Activity
Oxadiazole derivatives have also been explored for their antitumor potential. In vitro studies have shown that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing significant activity with IC50 values in the low micromolar range .
| Cell Line | IC50 (mM) | Compound |
|---|---|---|
| HCT-116 | TBD | This compound |
| PC-3 | TBD | Similar oxadiazole derivatives |
Antioxidant Activity
The antioxidant properties of oxadiazole compounds have been assessed using the DPPH radical scavenging method. Compounds similar to this compound showed significant radical scavenging activity ranging from 32% to 87% at a concentration of 25 µM .
Structure–Activity Relationship (SAR)
The biological activity of oxadiazoles is influenced by their structural features. The presence of electron-withdrawing groups like chloro and fluoro enhances the activity against microbial strains and cancer cells. Studies suggest that modifications on the phenyl ring can significantly impact both the potency and selectivity of these compounds .
Case Studies
- Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. Compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .
- Antitumor Studies : In a comparative study involving several oxadiazoles, those with halogenated phenyl groups demonstrated superior antiproliferative effects in vitro against human cancer cell lines. The study highlighted that structural modifications could lead to improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
